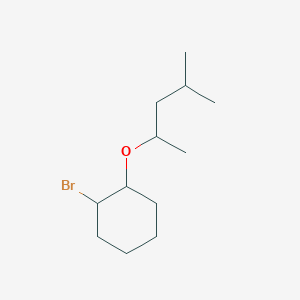

1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane

Description

1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane (CAS No. 1249024-52-9) is a brominated cyclohexane derivative with the molecular formula C₁₂H₂₃BrO and a molecular weight of 263.21 g/mol . It is classified as an organic building block, commonly used in synthetic chemistry for constructing complex molecules. The compound features a cyclohexane ring substituted with a bromine atom and a branched ether group (4-methylpentan-2-yloxy), which introduces steric hindrance and influences its reactivity. Commercial samples typically have a purity of 98%, with availability in 1g, 2.5g, and 5g quantities, though some suppliers list it as discontinued .

Key properties:

- Boiling point: Not explicitly reported in available literature.

- Storage: Standard conditions for halogenated hydrocarbons (ambient temperature, inert atmosphere).

- Applications: Primarily used in research settings for nucleophilic substitution reactions or as a precursor in organometallic synthesis .

Propriétés

Formule moléculaire |

C12H23BrO |

|---|---|

Poids moléculaire |

263.21 g/mol |

Nom IUPAC |

1-bromo-2-(4-methylpentan-2-yloxy)cyclohexane |

InChI |

InChI=1S/C12H23BrO/c1-9(2)8-10(3)14-12-7-5-4-6-11(12)13/h9-12H,4-8H2,1-3H3 |

Clé InChI |

AOBVUFNVRIVAJE-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC(C)OC1CCCCC1Br |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane can be synthesized through the bromination of 2-((4-methylpentan-2-yl)oxy)cyclohexane. The reaction typically involves the use of bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of 1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium alkoxide (NaOR), or ammonia (NH3) in solvents like ethanol or water.

Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

Nucleophilic Substitution: Formation of 2-((4-methylpentan-2-yl)oxy)cyclohexanol or other substituted cyclohexanes.

Elimination Reactions: Formation of alkenes such as 1-((4-methylpentan-2-yl)oxy)cyclohexene.

Oxidation and Reduction: Formation of oxidized or reduced derivatives of the original compound.

Applications De Recherche Scientifique

1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. The compound can also undergo elimination reactions to form alkenes. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

This section compares 1-bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane with three analogous brominated cyclohexane derivatives, focusing on molecular structure, substituent effects, and commercial availability.

1-Bromo-2-(pentyloxy)cyclohexane (CAS 1247608-91-8)

- Molecular formula : C₁₁H₂₁BrO

- Molecular weight : 249.19 g/mol

- Substituents : A linear pentyloxy group replaces the branched 4-methylpentan-2-yloxy group.

- Key differences: Lower molecular weight due to the absence of a methyl branch in the ether substituent. Similar purity (98%) but discontinued across all package sizes (1g, 250mg, 500mg) .

1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane (CAS 232602-77-6)

- Molecular formula : C₉H₁₁Br₂ClF₃

- Molecular weight : 367.45 g/mol

- Substituents : A bromo-chloro-trifluoroethyl group introduces multiple halogens.

- Key differences :

- Higher molecular weight and increased halogen density, suggesting utility in cross-coupling reactions or as a fluorinated building block.

- Greater electrophilicity due to electron-withdrawing trifluoromethyl and chlorine groups.

- Available at 97% purity, emphasizing niche applications in fluoroorganic chemistry .

1-Bromo-2-(bromodifluoromethyl)cyclohexane (CAS 14737-09-8)

- Molecular formula : C₇H₁₀Br₂F₂

- Molecular weight : 308.97 g/mol

- Substituents : A bromodifluoromethyl group replaces the ether functionality.

- Dual bromine atoms enable sequential substitution reactions, unlike the single reactive site in the parent compound. Purity: 97%, marketed for specialized synthetic pathways .

Structural and Reactivity Analysis

Substituent Effects

- Branched vs. linear ether groups : The 4-methylpentan-2-yloxy group in the parent compound imposes greater steric hindrance than the linear pentyloxy group in 1-bromo-2-(pentyloxy)cyclohexane, which may slow reaction kinetics in sterically demanding processes .

- Halogen diversity : Compounds with multiple halogens (e.g., bromine/chlorine/fluorine in CAS 232602-77-6) exhibit enhanced electrophilicity and versatility in forming carbon-heteroatom bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.